molecular formula C11H10BrN3O2 B15059525 ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15059525
M. Wt: 296.12 g/mol
InChI Key: FQPSEUSHACZJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position. This is followed by the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate carboxylate ester. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of triazole N-oxides.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Materials Science: Triazole derivatives, including this compound, are used in the development of advanced materials, such as polymers and coordination complexes.

    Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of the target protein. The triazole ring can participate in coordination with metal ions or other functional groups, enhancing the binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    Ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.

    Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate: The methyl group can impact the compound’s steric properties and binding interactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

FQPSEUSHACZJRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.